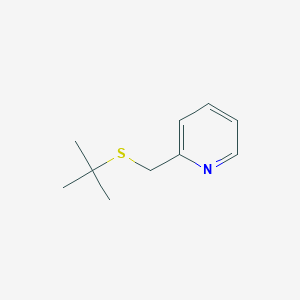

2-(tert-butylsulfanylmethyl)pyridine

Description

2-(tert-Butylsulfanylmethyl)pyridine is a pyridine derivative featuring a tert-butylthioether group (-S-tBu) attached to a methylene bridge at the 2-position of the pyridine ring. This compound is of interest in organic synthesis and medicinal chemistry due to the steric bulk of the tert-butyl group and the electron-donating properties of the sulfur atom, which influence reactivity and stability. While direct data on this compound are sparse in the provided evidence, its structural analogs and synthesis strategies (e.g., via intermediates like 2-(chloromethyl)pyridine hydrochloride, CAS 6959-47-3 ) suggest utility in constructing bioactive molecules or ligands for catalysis.

Properties

CAS No. |

18794-45-1 |

|---|---|

Molecular Formula |

C10H15NS |

Molecular Weight |

181.3 g/mol |

IUPAC Name |

2-(tert-butylsulfanylmethyl)pyridine |

InChI |

InChI=1S/C10H15NS/c1-10(2,3)12-8-9-6-4-5-7-11-9/h4-7H,8H2,1-3H3 |

InChI Key |

MUYGHECDSGHWQJ-UHFFFAOYSA-N |

SMILES |

CC(C)(C)SCC1=CC=CC=N1 |

Canonical SMILES |

CC(C)(C)SCC1=CC=CC=N1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-(tert-butylsulfanylmethyl)pyridine involves the reaction of pyridine-2-carboxaldehyde with tert-butylthiomethyl chloride in the presence of a base such as potassium carbonate. This reaction yields this compound in good yield and purity.

Industrial Production Methods: Industrial production methods for this compound typically involve continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions: 2-(tert-butylsulfanylmethyl)pyridine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the thioether group to a thiol.

Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the thioether group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like sodium hydride or potassium tert-butoxide are commonly employed.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-(tert-butylsulfanylmethyl)pyridine has extensive applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds and as a ligand in the synthesis of metal complexes.

Biology: The compound has shown antimicrobial activity against various microorganisms and cytotoxic activity against cancer cells.

Medicine: Research is ongoing to explore its potential as a drug candidate for the treatment of various diseases.

Industry: It is used as a catalyst in various reactions and as a precursor in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(tert-butylsulfanylmethyl)pyridine is not fully understood. it is believed to act as a nucleophile in various reactions due to the presence of the thioether group. Additionally, it can act as a Lewis base due to the presence of the pyridine ring. The compound’s antimicrobial and cytotoxic activities suggest interactions with cellular targets, but further research is needed to elucidate the specific molecular pathways involved.

Comparison with Similar Compounds

Structural and Electronic Differences

The tert-butylsulfanylmethyl group distinguishes this compound from other pyridine derivatives:

- 2-(Chloromethyl)pyridine hydrochloride : The chlorine atom at the methylene bridge renders it highly reactive in nucleophilic substitution reactions, enabling facile derivatization. In contrast, the tert-butylthioether group provides steric shielding and reduced electrophilicity, favoring stability .

- 3-{[4-(tert-Butyl)phenyl]sulfonyl}-2-chloro-4,6-dimethylpyridine : The sulfonyl group (-SO₂-) is electron-withdrawing, reducing pyridine’s basicity compared to the electron-donating thioether in 2-(tert-butylsulfanylmethyl)pyridine. Additionally, the tert-butyl group in this analog is attached to a phenyl ring rather than directly to sulfur, altering steric and electronic profiles .

Physicochemical Properties

| Compound | Substituent Type | Molecular Weight | Key Properties |

|---|---|---|---|

| This compound | Thioether (-S-tBu) | ~195.3* | High hydrophobicity; oxidizable to sulfoxide/sulfone under mild conditions. |

| 2-(Chloromethyl)pyridine hydrochloride | Chloromethyl (-CH₂Cl) | 164.03 | Water-soluble crystalline solid; reactive in SN2 reactions. |

| 3-{[4-(tert-Butyl)phenyl]sulfonyl}-... | Sulfonyl (-SO₂-) | 337.86 | High thermal stability; low solubility in polar solvents. |

*Calculated based on C₁₁H₁₅NS.

Reactivity and Stability

- Oxidation Sensitivity : The tert-butylthioether group in this compound is prone to oxidation, forming sulfoxides or sulfones, whereas sulfonyl derivatives (e.g., ) are already in a stable oxidized state .

- Steric Effects : The tert-butyl group impedes reactions at the sulfur atom, contrasting with smaller substituents like methylthio groups, which are more reactive .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.